molecular formula C29H27N3S B10928973 2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

Cat. No.: B10928973
M. Wt: 449.6 g/mol
InChI Key: DZNYESZAIHGZFK-UHFFFAOYSA-N
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Description

2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps such as purification through recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMF, ethanol, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole apart is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and application in various scientific domains.

Properties

Molecular Formula

C29H27N3S

Molecular Weight

449.6 g/mol

IUPAC Name

2-[3,5-bis(2,4-dimethylphenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C29H27N3S/c1-18-11-13-24(20(3)15-18)26-17-27(25-14-12-19(2)16-21(25)4)32(31-26)29-30-28(22(5)33-29)23-9-7-6-8-10-23/h6-17H,1-5H3

InChI Key

DZNYESZAIHGZFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2C3=NC(=C(S3)C)C4=CC=CC=C4)C5=C(C=C(C=C5)C)C)C

Origin of Product

United States

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